molecular formula C14H11N3O2 B365835 N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide CAS No. 52333-92-3

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B365835
CAS No.: 52333-92-3
M. Wt: 253.26g/mol
InChI Key: PFEZBDBBAIOTPM-UHFFFAOYSA-N
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Description

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is a chemical compound with the molecular formula C14H11N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide involves the inhibition of FAAH. By binding to the active site of the enzyme, it prevents the hydrolysis of fatty acid amides, thereby increasing the levels of endocannabinoids. This modulation of endocannabinoid signaling can have various physiological effects, including pain relief and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that confer high affinity and selectivity for FAAH. This makes it a valuable compound for studying the enzyme’s role in various biological processes and for potential therapeutic applications .

Properties

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9(18)16-11-5-2-4-10(8-11)14-17-13-12(19-14)6-3-7-15-13/h2-8H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEZBDBBAIOTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 0.63 g. of 2-(3-aminophenyl)oxazolo[4,5-b]pyridine in 10 ml. of pyridine was treated with 0.35 ml. of acetic anhydride with stirring. After stirring over the weekend the mixture was diluted to 50 ml. with water. After stirring a short time and cooling, the precipitate was collected, washed with water and dried. Recrystallization from ethyl acetate gave 2-(3-acetamidophenyl)oxazolo[4,5-b]pyridine, m.p. 201.5-202.5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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